molecular formula C20H24N2O2 B5563387 4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol

4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol

Cat. No. B5563387
M. Wt: 324.4 g/mol
InChI Key: HUPOWHYYXSIXOH-UHFFFAOYSA-N
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Description

4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been synthesized using various methods and has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Scientific Research Applications

Water Oxidation Catalysts

Research has demonstrated the synthesis of dinuclear complexes involving naphthyridine derivatives, showcasing their potential as catalysts for water oxidation. These complexes exhibit significant oxygen evolution in aqueous solutions, highlighting their importance in chemical reactions relevant to energy conversion and storage processes (R. Zong & R. Thummel, 2005).

Synthesis of Heterocyclic Compounds

Naphthyridine derivatives have been utilized in the synthesis of heterocyclic compounds, such as pyridine-2(1H)-thiones. These compounds are important in the synthesis of various chemical structures, indicating the versatility of naphthyridine derivatives in organic synthesis (V. D. Dyachenko & A. N. Chernega, 2005).

Anticancer Activities

A study on the derivatives of 2-phenyl-1,8-naphthyridine-4-one revealed potent inhibitors of tubulin polymerization, showing remarkable cytotoxicity against various cancer cell lines. This research suggests the potential therapeutic applications of naphthyridine derivatives in cancer treatment (劉晉育, 2006).

Chiral Discrimination

Naphthyridine derivatives have been studied for their application in chromatographic enantioseparation, highlighting their potential role in the separation of enantiomers, a crucial process in the pharmaceutical industry for the production of enantiopure drugs (E. Yashima, C. Yamamoto, & Y. Okamoto, 1996).

properties

IUPAC Name

7,8-dihydro-5H-1,6-naphthyridin-6-yl-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-20(2,24)11-9-15-5-7-16(8-6-15)19(23)22-13-10-18-17(14-22)4-3-12-21-18/h3-8,12,24H,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPOWHYYXSIXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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